molecular formula C6H10N2O2 B2685161 3-(Dimethylamino)pyrrolidine-2,5-dione CAS No. 262849-22-9

3-(Dimethylamino)pyrrolidine-2,5-dione

Cat. No.: B2685161
CAS No.: 262849-22-9
M. Wt: 142.158
InChI Key: ZKKFKXJEWLLXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of pyrrolidine-2,5-dione, featuring a dimethylamino group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dimethylamine. One common method is the nucleophilic substitution reaction where pyrrolidine-2,5-dione is treated with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

Pyrrolidine-2,5-dione+DimethylamineThis compound\text{Pyrrolidine-2,5-dione} + \text{Dimethylamine} \rightarrow \text{this compound} Pyrrolidine-2,5-dione+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Dimethylamino)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: The parent compound, lacking the dimethylamino group.

    3-(Methylamino)pyrrolidine-2,5-dione: A similar compound with a methylamino group instead of a dimethylamino group.

    3-(Ethylamino)pyrrolidine-2,5-dione: A derivative with an ethylamino group.

Uniqueness

3-(Dimethylamino)pyrrolidine-2,5-dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it valuable in medicinal chemistry and other research areas.

Properties

IUPAC Name

3-(dimethylamino)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8(2)4-3-5(9)7-6(4)10/h4H,3H2,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKFKXJEWLLXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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